molecular formula C4H7FN2O B6179489 (3R)-3-fluoro-1-nitrosopyrrolidine CAS No. 2613300-07-3

(3R)-3-fluoro-1-nitrosopyrrolidine

Cat. No. B6179489
CAS RN: 2613300-07-3
M. Wt: 118.1
InChI Key:
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Description

(3R)-3-Fluoro-1-nitrosopyrrolidine, also known as 3F-1-NP, is a novel heterocyclic nitro compound that has been studied extensively in recent years. It is a versatile molecule with a wide range of potential applications, from drug discovery to synthetic chemistry. Its unique structure and properties make it a promising tool for many scientific research applications.

Scientific Research Applications

(3R)-3-fluoro-1-nitrosopyrrolidine has a wide range of potential applications in scientific research. It has been used in the synthesis of novel heterocyclic compounds, such as 1,4-dihydropyridines and 1,4-dihydropyrrolidines. It has also been used as a starting material for the synthesis of potential drug candidates, such as anti-cancer agents. Additionally, this compound has been used in the synthesis of fluorescent dyes and fluorescent proteins, as well as in the synthesis of organic light-emitting diodes.

Mechanism of Action

The mechanism of action of (3R)-3-fluoro-1-nitrosopyrrolidine is not yet fully understood. However, it is believed to involve the formation of a nitro-enamine intermediate, which can then undergo nucleophilic substitution reactions to form the desired product. Additionally, it is believed that the nitro group of this compound can be reduced to an amine, which can then react with other molecules to form various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of various enzymes, such as cytochrome P450 and cyclooxygenase. Additionally, it has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The main advantage of using (3R)-3-fluoro-1-nitrosopyrrolidine in lab experiments is its versatility. It can be used in a wide range of synthetic reactions, making it a valuable tool for many scientific research applications. Additionally, it is relatively easy to synthesize, and the yields are typically high. However, one limitation of using this compound is that it is a relatively unstable compound, so it must be handled with care.

Future Directions

The potential future directions for (3R)-3-fluoro-1-nitrosopyrrolidine are numerous. One possibility is to explore its use in the synthesis of other novel heterocyclic compounds. Additionally, it could be used to synthesize potential drug candidates, such as anti-cancer agents and antibiotics. Additionally, its biochemical and physiological effects could be further studied, as this could lead to new therapeutic applications. Finally, its use in the synthesis of fluorescent dyes and fluorescent proteins could be further explored, as this could lead to new applications in the field of optoelectronics.

Synthesis Methods

(3R)-3-fluoro-1-nitrosopyrrolidine can be synthesized by the reaction of 3-fluoro-1-nitropropane with pyrrolidine in the presence of a catalyst. This reaction is conducted in a solvent such as dimethyl sulfoxide (DMSO) at a temperature of 80-90 °C. The product is then purified by column chromatography and recrystallization. The yield of this reaction is typically around 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-fluoro-1-nitrosopyrrolidine involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-pyrrolidinone", "fluorine gas", "nitric oxide", "sodium nitrite", "sodium iodide", "sulfuric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 3-pyrrolidinone to 3-fluoropyrrolidine", "React 3-pyrrolidinone with fluorine gas in the presence of sulfuric acid to obtain 3-fluoropyrrolidine.", "Step 2: Nitrosation of 3-fluoropyrrolidine", "Dissolve 3-fluoropyrrolidine in acetic anhydride and add sodium nitrite and sodium iodide to the solution.", "Add sulfuric acid dropwise to the solution while stirring to initiate the nitrosation reaction.", "After completion of the reaction, add water to the solution and extract the product with ethyl acetate.", "Step 3: Purification of (3R)-3-fluoro-1-nitrosopyrrolidine", "Dissolve the crude product in a mixture of ethyl acetate and water.", "Add sodium hydroxide and triethylamine to the solution to adjust the pH to 8-9.", "Extract the product with ethyl acetate and dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the pure (3R)-3-fluoro-1-nitrosopyrrolidine." ] }

CAS RN

2613300-07-3

Molecular Formula

C4H7FN2O

Molecular Weight

118.1

Purity

95

Origin of Product

United States

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